molecular formula C8H3BrClFN2 B592063 8-Bromo-2-chloro-6-fluoroquinazoline CAS No. 953039-63-9

8-Bromo-2-chloro-6-fluoroquinazoline

Cat. No. B592063
CAS RN: 953039-63-9
M. Wt: 261.478
InChI Key: XTEWVYPXKPYPRE-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-fluoroquinazoline is an organic compound with the molecular formula C8H3BrClFN2 . It is a solid substance that is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloro-6-fluoroquinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound has three halogen substituents: a bromine atom at the 8th position, a chlorine atom at the 2nd position, and a fluorine atom at the 6th position .


Physical And Chemical Properties Analysis

8-Bromo-2-chloro-6-fluoroquinazoline is a solid substance . It has a molecular weight of 261.48 .

Scientific Research Applications

Insights from 8-Hydroxyquinoline and Its Derivatives

Biological Activities and Therapeutic Potentials

8-Hydroxyquinoline (8-HQ) derivatives have garnered significant attention due to their broad spectrum of biological activities. These compounds exhibit potent anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, making them promising candidates for drug development. Their metal chelation properties further enhance their potential as therapeutic agents for various diseases, including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Applications in Environmental and Biological Sensing

Fluorescent Probes for Zinc Ion Determination

The design of fluorescent chemosensors based on 8-amidoquinoline derivatives highlights their utility in detecting Zn2+ ions in environmental and biological applications. These derivatives improve water solubility and cell membrane permeability, which is crucial for biological studies and environmental monitoring. The research underscores the importance of developing sensitive and selective probes for zinc analysis, showcasing the adaptability of quinoline derivatives in sensor technology (Mohamad et al., 2021).

Potential in Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity

Quinoline derivatives are also explored within the context of antioxidant activity assays, such as the ABTS/PP decolorization assay. These studies are pivotal for understanding the antioxidant capacities of various compounds, which is essential in fields ranging from food engineering to pharmaceuticals. The involvement of quinoline derivatives in these assays demonstrates their potential role in the comprehensive analysis of antioxidant activities in complex samples (Ilyasov et al., 2020).

Safety And Hazards

Safety data sheets suggest that contact with skin, eyes, and respiratory system should be avoided . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

8-bromo-2-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEWVYPXKPYPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731240
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-6-fluoroquinazoline

CAS RN

953039-63-9
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0.5M suspension of 8-bromo-6-fluoroquinazolin-2-ol in phosphorus oxychloride was heated to 110° C. in an oil bath. The suspension was turned to a brown color solution in 20 min. LCMS data showed that the reaction was complete after 1 h. The phosphorus oxychloride was removed by concentration. The residue was mixed with ice water, and adjusted pH to 7 by adding sodium bicarbonate. Reaction mixture was extracted with ethyl acetate. Combined organic phase was washed with water, brine, dried over sodium sulfate and concentrated to give desired product in 89% yield. ES/MS m/z 261/263 (MH+).
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